N-trans-Feruloylmethoxytyramine; trans-Feruloylmethoxytyramine; trans-N-Feruloyl-3-O-methyldopamine
Overview
Description
N-trans-Feruloylmethoxytyramine; trans-Feruloylmethoxytyramine; trans-N-Feruloyl-3-O-methyldopamine is a natural product found in Mitrephora thorelii, Physalis sordida, and other organisms with data available.
Scientific Research Applications
Isolation and Structure Elucidation
- N-trans-Feruloylmethoxytyramine, along with other phenolic amides, has been identified in various plants. For instance, it was isolated from Actinodaphne longifolia, where its structure was elucidated using spectroscopic and chemical means (Tanaka, Nakamura, Ichino, & Itô, 1989). Similarly, it was identified in other plants like Bassia indica and Aristolochia gigantea, contributing to the knowledge of natural product chemistry (Othman, Amen, Matsumoto, Nagata, & Shimizu, 2021); (Holzbach & Lopes, 2010).
Biological Activities
- Lipid Accumulation Inhibition : Research on phenolic amides derived from sugar beet seeds, including N-trans-feruloyl-3-O-methyldopamine, showed inhibitory effects on triglyceride accumulation in adipocytes and pancreatic lipase activity, suggesting potential applications in metabolic disorders (Kanazawa, Fukushi, & Chiji, 2018).
- Anti-inflammatory Effects : Compounds like N-trans-feruloyltyramine and related phenolic amides from Beta vulgaris seeds exhibited modest inhibitory activity on nitric oxide production in inflammatory cell models, highlighting their potential anti-inflammatory properties (Kim, Han, Lee, Kim, & Kim, 2003).
- Neuroprotective and Antioxidant Activities : These compounds have shown weak anti-acetylcholinesterase activity, indicating potential neuroprotective effects (Othman et al., 2021). Furthermore, N-trans-Feruloyldopamine exhibited significant acetylcholinesterase inhibition and antioxidant activity, suggesting its therapeutic potential in neurodegenerative diseases (Dizdar, Vidic, Požgan, Štefane, & Maksimović, 2018).
Antimicrobial and Cytotoxic Effects
- Some studies have highlighted the antimicrobial and cytotoxic properties of N-trans-Feruloylmethoxytyramine and related compounds. For example, in Achyranthes ferruginea, the compound showed notable antimicrobial activities against bacteria and fungi and significant cytotoxicity (Rahman, Alam, Sadik, Islam, Khondkar, Hossain, & Rashid, 2007).
Potential Applications in Alzheimer's Disease
- Research indicates that these compounds may have therapeutic potential in Alzheimer's disease, as they exhibit inhibitory effects on enzymes and proteins relevant to the disease's pathology (Othman, Sayed, Amen, & Shimizu, 2022).
properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-24-17-11-13(3-6-15(17)21)5-8-19(23)20-10-9-14-4-7-16(22)18(12-14)25-2/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXBVKANHNUZNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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